Cas no 105784-83-6 (2',3'-Dideoxy-5-iodouridine)

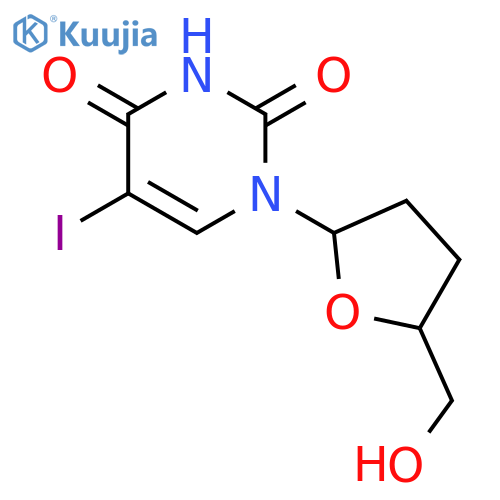

2',3'-Dideoxy-5-iodouridine structure

商品名:2',3'-Dideoxy-5-iodouridine

CAS番号:105784-83-6

MF:C9H11IN2O4

メガワット:338.099114656448

MDL:MFCD00074877

CID:199339

PubChem ID:24859698

2',3'-Dideoxy-5-iodouridine 化学的及び物理的性質

名前と識別子

-

- Uridine,2',3'-dideoxy-5-iodo-

- 1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

- 2' 3'-DIDEOXY-5-IODOURIDINE

- 2′,3′-Dideoxy-5-iodouridine

- 5-I-ddU

- 5-I-ddU HR-010507

- 5-Iodo-2',3'-dideoxyuridine

- Uridine,2',3'-dideoxy-5-iodo

- 2',3'-Dideoxy-5-iodouridine

- Uridine, 2',3'-dideoxy-5-iodo-

- 1-((2R,5S)-5-(Hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione

- dideoxy-5-iodouridine

- BIDD:GT0256

- 5-iodo-2', 3'-dideoxyuridine

- 1-[(2R,5S)-5-(hy

- PD158386

- 1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidine-2,4-dione

- CS-16577

- CHEMBL2112135

- CS-0100713

- W-200744

- DTXSID00147343

- D72098

- 105784-83-6

- OBGFSDPYSQAECJ-CAHLUQPWSA-N

- HY-W048476

- 2',3'-Dideoxy-5-iodouridine, >=97.0% (HPLC)

- AC-32187

- SCHEMBL2043148

- 2',3'-Dideoxy-5-iodouridine, 97%

- MFCD00074877

- AKOS015913032

- DB-227050

-

- MDL: MFCD00074877

- インチ: 1S/C9H11IN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1

- InChIKey: OBGFSDPYSQAECJ-CAHLUQPWSA-N

- ほほえんだ: IC1C(N([H])C(N(C=1[H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])O[H])O1)=O)=O

計算された属性

- せいみつぶんしりょう: 337.97600

- どういたいしつりょう: 337.97635g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 357

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): -1.4

- トポロジー分子極性表面積: 78.9

じっけんとくせい

- 色と性状: ふん

- ゆうかいてん: 176 °C (dec.) (lit.)

- PSA: 84.32000

- LogP: -0.18890

- ようかいせい: 未確定

2',3'-Dideoxy-5-iodouridine セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22; S24/25

- 福カードFコード:8-9

- セキュリティ用語:Safety Statements 22-24/25WGK Germany 3F 8-9

- ちょぞうじょうけん:2-8°C

2',3'-Dideoxy-5-iodouridine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2',3'-Dideoxy-5-iodouridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D440968-0.5mg |

2',3'-Dideoxy-5-iodouridine |

105784-83-6 | 0.5mg |

$ 50.00 | 2022-06-05 | ||

| MedChemExpress | HY-W048476-5mg |

2',3'-Dideoxy-5-iodouridine |

105784-83-6 | ≥97.0% | 5mg |

¥1000 | 2023-09-01 | |

| eNovation Chemicals LLC | Y1044698-25mg |

2',3'-Dideoxy-5-iodouridine |

105784-83-6 | 97% | 25mg |

$115 | 2025-02-22 | |

| Aaron | AR003GYO-250mg |

2′,3′-Dideoxy-5-iodouridine |

105784-83-6 | 97% | 250mg |

$231.00 | 2025-01-22 | |

| eNovation Chemicals LLC | Y1044698-50mg |

2',3'-Dideoxy-5-iodouridine |

105784-83-6 | 97% | 50mg |

$135 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1044698-1g |

2',3'-Dideoxy-5-iodouridine |

105784-83-6 | 97% | 1g |

$560 | 2025-02-22 | |

| A2B Chem LLC | AB60852-250mg |

2′,3′-Dideoxy-5-iodouridine |

105784-83-6 | 95% | 250mg |

$185.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1044698-100mg |

2',3'-Dideoxy-5-iodouridine |

105784-83-6 | 97% | 100mg |

$175 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1044698-25mg |

2',3'-Dideoxy-5-iodouridine |

105784-83-6 | 97% | 25mg |

$115 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1044698-50mg |

2',3'-Dideoxy-5-iodouridine |

105784-83-6 | 97% | 50mg |

$135 | 2025-02-22 |

2',3'-Dideoxy-5-iodouridine 関連文献

-

Byung Ju Kim,Jinhua Zhang,Shenglan Tan,Donald S. Matteson,William H. Prusoff,Yung-Chi Cheng Org. Biomol. Chem. 2012 10 9349

105784-83-6 (2',3'-Dideoxy-5-iodouridine) 関連製品

- 34218-84-3(5-Iodo-2′-O-methyluridine)

- 1024-99-3(5-Iodouridine)

- 54-42-2(Idoxuridine)

- 93780-25-7(3’-epi-Idoxuridine)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:105784-83-6)5-IODO-2',3'-DIDEOXYURIDINE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:105784-83-6)2',3'-Dideoxy-5-iodouridine

清らかである:99%/99%/99%/99%/99%/99%

はかる:25mg/50mg/100mg/250mg/1g/5g

価格 ($):243.0/340.0/476.0/667.0/1094.0/1850.0